molecular formula C22H25N5O4 B3008644 2-[1,6,7-三甲基-2,4-二氧代-8-(2-苯乙基)-1,3,5-三氢-4-咪唑 并[1,2-h]嘌呤-3-基]乙酸乙酯 CAS No. 878716-47-3

2-[1,6,7-三甲基-2,4-二氧代-8-(2-苯乙基)-1,3,5-三氢-4-咪唑 并[1,2-h]嘌呤-3-基]乙酸乙酯

货号 B3008644
CAS 编号: 878716-47-3
分子量: 423.473
InChI 键: MCCBFNZCFNYDEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物活性

  • 2-(1H-咪唑-1-基)乙酸乙酯是一种相关化合物,已被合成并探索其抗菌活性。这项研究证明了此类化合物在开发新抗生素中的潜力 (Al-badrany, Mohammed, & Alasadi, 2019)

结构和化学分析

  • 对类似化合物(例如 N-(3-氧代-2-苯基-2,3-二氢-1H-吡咯并[1,2-c]咪唑-1-基)-N'-苯基-N-(2,4,6-三甲基苯基)脲乙酸乙酯溶剂化物)的研究集中在它们的晶体结构和化学键合上,这对于了解它们的药理潜力至关重要 (Imhof, 2007)

抗肿瘤活性

  • 2-(1H-苯并[D]咪唑-2-基)乙酸乙酯在合成具有抗肿瘤活性的各种衍生物中的应用突出了相关化合物(例如 2-[1,6,7-三甲基-2,4-二氧代-8-(2-苯乙基)-1,3,5-三氢-4-咪唑 并[1,2-h]嘌呤-3-基]乙酸乙酯)在癌症研究中的潜力 (Mohareb & Gamaan, 2018)

化学相互作用和合成

  • 1,2-二氨基咪唑与含乙氧基亚甲基的化合物的相互作用的研究对于理解咪唑衍生物的化学行为至关重要,可以推断以了解 2-[1,6,7-三甲基-2,4-二氧代-8-(2-苯乙基)-1,3,5-三氢-4-咪唑 并[1,2-h]嘌呤-3-基]乙酸乙酯的性质 (Dmitry et al., 2015)

新型合成和衍生物

  • 通过涉及相关化合物的反应合成新型苯并[4,5]咪唑并[1,2-a]吡啶衍生物,展示了咪唑衍生物在产生广泛潜在生物活性分子的多功能性 (Goli-Garmroodi et al., 2015)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 2-phenylethylamine with 2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid, followed by alkylation with ethyl bromoacetate and subsequent cyclization with trimethyl orthoformate.", "Starting Materials": [ "2-phenylethylamine", "2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid", "ethyl bromoacetate", "trimethyl orthoformate" ], "Reaction": [ "Step 1: Condensation of 2-phenylethylamine with 2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Alkylation of the amide intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form the corresponding ester intermediate.", "Step 3: Cyclization of the ester intermediate with trimethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] }

CAS 编号

878716-47-3

产品名称

Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate

分子式

C22H25N5O4

分子量

423.473

IUPAC 名称

ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C22H25N5O4/c1-5-31-17(28)13-26-20(29)18-19(24(4)22(26)30)23-21-25(14(2)15(3)27(18)21)12-11-16-9-7-6-8-10-16/h6-10H,5,11-13H2,1-4H3

InChI 键

MCCBFNZCFNYDEH-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CCC4=CC=CC=C4)C)C)N(C1=O)C

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。